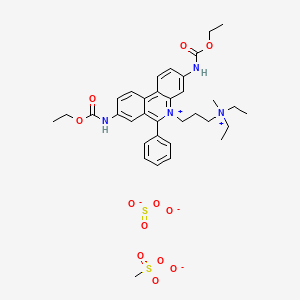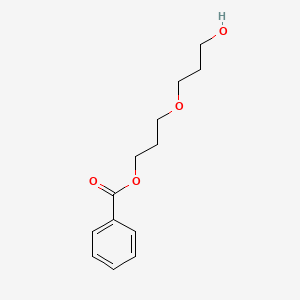![molecular formula C5H10O5 B13844688 D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4: is a stable isotope-labeled compound of ribose, a naturally occurring sugar. This compound is specifically labeled with carbon-13 at the 2, 3, 4, and 5 positions, making it a valuable tool in various scientific research fields. The molecular formula of D-Ribose-2,3,4,5-13C4 is 13C4CH10O5, and it has a molecular weight of 154.10 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-2,3,4,5-13C4 typically involves the incorporation of carbon-13 isotopes into the ribose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of D-Ribose-2,3,4,5-13C4 involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: D-Ribose-2,3,4,5-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of D-Ribose-2,3,4,5-13C4 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from the reactions of D-Ribose-2,3,4,5-13C4 depend on the type of reaction. For example, oxidation reactions may yield ribonic acid derivatives, while reduction reactions can produce ribitol .
科学研究应用
D-Ribose-2,3,4,5-13C4 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a tracer in metabolic studies to understand the pathways and mechanisms of ribose metabolism. The carbon-13 labeling allows for precise tracking of the compound in various chemical reactions .
Biology: In biological research, D-Ribose-2,3,4,5-13C4 is used to study the role of ribose in cellular processes, including energy production and nucleic acid synthesis. It helps in elucidating the metabolic pathways involving ribose .
Medicine: In medicine, this compound is used in research related to metabolic disorders and diseases where ribose metabolism is affected. It aids in the development of diagnostic tools and therapeutic strategies .
Industry: In the industrial sector, D-Ribose-2,3,4,5-13C4 is used in the production of labeled compounds for research and development purposes. It is also utilized in quality control processes to ensure the accuracy and reliability of analytical methods .
作用机制
The mechanism of action of D-Ribose-2,3,4,5-13C4 involves its incorporation into metabolic pathways where ribose plays a crucial role. The carbon-13 labeling allows researchers to track the compound’s movement and interactions within these pathways. Molecular targets include enzymes involved in ribose metabolism, such as ribokinase and ribose-5-phosphate isomerase .
相似化合物的比较
- D-Ribose
- D-[1-13C]Ribose
- D-[5-13C]Ribose
- D-[1,2,3,4,5-13C5]Ribose
Comparison: D-Ribose-2,3,4,5-13C4 is unique due to its specific labeling at the 2, 3, 4, and 5 positions with carbon-13. This specific labeling provides distinct advantages in metabolic studies, allowing for detailed tracking and analysis of ribose’s role in various biochemical processes. In contrast, other labeled ribose compounds may have different labeling patterns, which can be useful for other types of studies but may not provide the same level of detail in certain applications .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
154.10 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(2,3,4,5-13C4)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1,3+1,4+1,5+1 |
InChI 键 |
PYMYPHUHKUWMLA-WZVWODFISA-N |
手性 SMILES |
[13CH2]([13C@H]([13C@H]([13C@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


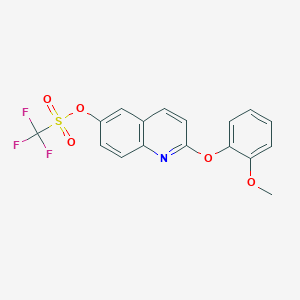
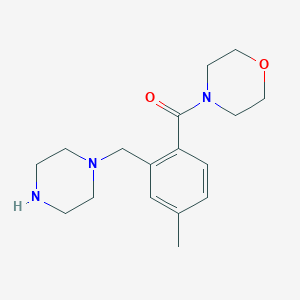
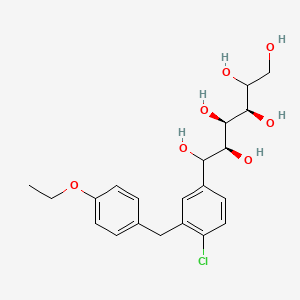
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)

![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
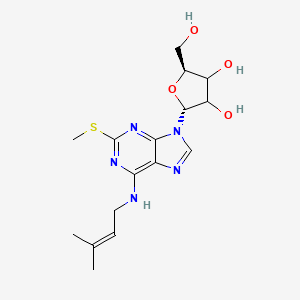
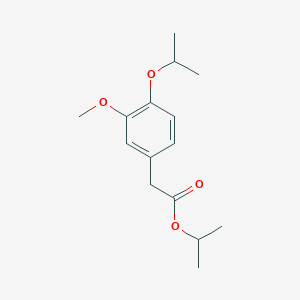
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
